3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is fused with a furan-2-carboxylate moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one. This intermediate is then reacted with furan-2-carboxylic acid chloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the furan-2-carboxylate moiety but shares the chromen-4-one core structure.
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of the furan-2-carboxylate moiety.
Uniqueness
The presence of the furan-2-carboxylate moiety in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate imparts unique chemical and biological properties that distinguish it from similar compounds. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-13-21(14-6-9-17(26-2)20(11-14)27-3)22(24)16-8-7-15(12-19(16)29-13)30-23(25)18-5-4-10-28-18/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSWAZPXDBQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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